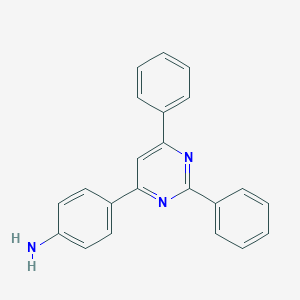
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in various fields of scientific research.
Mechanism Of Action
The mechanism of action of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
The compound has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It has also been found to be non-toxic and to have low cytotoxicity. However, one limitation of the compound is that it is not very soluble in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine. One direction is to further study its potential applications in cancer treatment. Another direction is to investigate its potential use as a fluorescent probe for the detection of DNA. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine involves the reaction of 4-aminobenzophenone and benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out at a high temperature, and the product is obtained in good yield.
Scientific Research Applications
The compound has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
properties
CAS RN |
130090-20-9 |
|---|---|
Product Name |
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine |
Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(2,6-diphenylpyrimidin-4-yl)aniline |
InChI |
InChI=1S/C22H17N3/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H,23H2 |
InChI Key |
AKNHPAHCOWHEEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
synonyms |
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



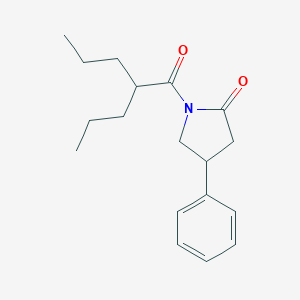
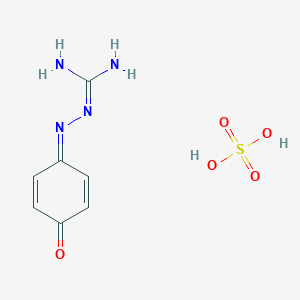
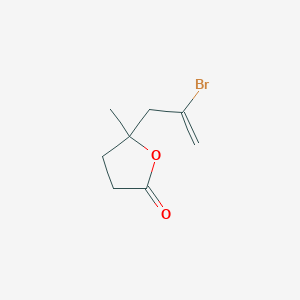
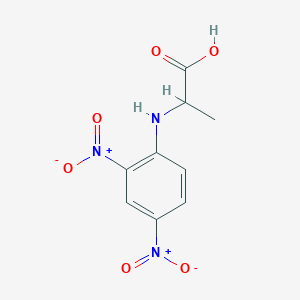
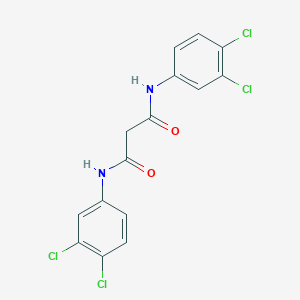
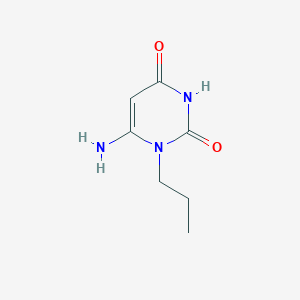
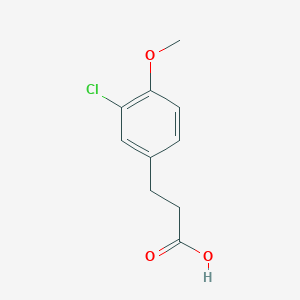
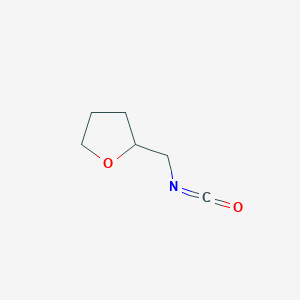
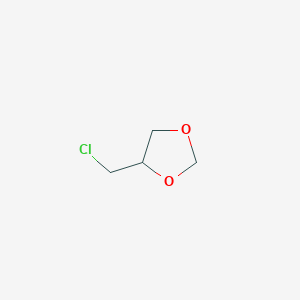
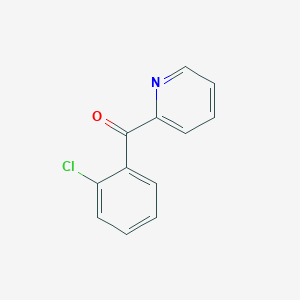
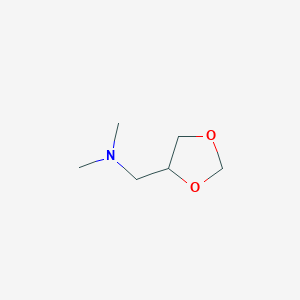
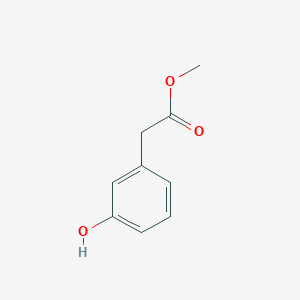
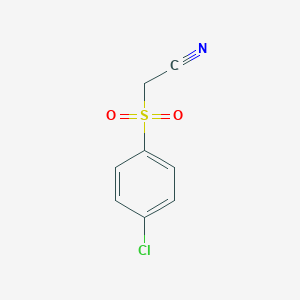
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)